molecular formula C14H16N4O3 B14584840 Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate CAS No. 61310-47-2

Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate

Cat. No.: B14584840
CAS No.: 61310-47-2
M. Wt: 288.30 g/mol
InChI Key: IRGMPMIMNYDLIR-UHFFFAOYSA-N
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Description

Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring fused with a pyrimidine ring, both of which are crucial in many biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with pyrimidine derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-N’-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea: A related compound with similar structural features.

    tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: Another compound with a carbamate group but different aromatic rings.

Uniqueness

Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61310-47-2

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

butyl N-[2-(1-oxidopyridin-1-ium-4-yl)pyrimidin-4-yl]carbamate

InChI

InChI=1S/C14H16N4O3/c1-2-3-10-21-14(19)17-12-4-7-15-13(16-12)11-5-8-18(20)9-6-11/h4-9H,2-3,10H2,1H3,(H,15,16,17,19)

InChI Key

IRGMPMIMNYDLIR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=NC(=NC=C1)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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